4-ethyl-4H-pyridazin-3-one

Catalog No.
S12825784
CAS No.
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-4H-pyridazin-3-one

Product Name

4-ethyl-4H-pyridazin-3-one

IUPAC Name

4-ethyl-4H-pyridazin-3-one

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-5H,2H2,1H3

InChI Key

JHPIEASSYBBWLR-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CN=NC1=O

4-Ethyl-4H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family, characterized by a pyridazine ring with a ketone functional group at the 3-position and an ethyl substituent at the 4-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 4-ethyl-4H-pyridazin-3-one is C7H10N2OC_7H_10N_2O, and its structure can be represented as follows:

Structure C7H10N2O\text{Structure }\text{C}_7\text{H}_{10}\text{N}_2\text{O}

Typical of pyridazinones, including:

  • Oxidation: The compound can be oxidized at the ethyl group or the nitrogen atoms, potentially leading to the formation of N-oxides or other derivatives.
  • Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine.
  • Substitution Reactions: The nitrogen atoms in the pyridazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are facilitated by various reagents, including oxidizing agents (like potassium permanganate) and reducing agents (such as sodium borohydride) .

Research indicates that 4-ethyl-4H-pyridazin-3-one exhibits a range of biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains, suggesting its use in developing new antibiotics.
  • Anti-inflammatory Properties: Showing promise in reducing inflammation in cellular models.
  • Cytotoxic Effects: Indicating potential applications in cancer therapy by inhibiting tumor cell proliferation.

The exact mechanisms of action remain under investigation, but they may involve enzyme inhibition and modulation of signaling pathways .

Several synthetic routes have been developed for the preparation of 4-ethyl-4H-pyridazin-3-one. Common methods include:

  • Cyclization Reactions: Starting from hydrazines and appropriate carbonyl compounds, cyclization leads to pyridazinone formation.
  • Condensation Reactions: Reacting ethyl acetoacetate with hydrazine derivatives under acidic conditions can yield 4-ethyl-4H-pyridazin-3-one.
  • Functional Group Modifications: Post-synthesis modifications can introduce or alter substituents on the pyridazine ring.

For example, one method involves reacting ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst .

The applications of 4-ethyl-4H-pyridazin-3-one span various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting bacterial infections and inflammation.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for advanced materials.

Studies on the interactions of 4-ethyl-4H-pyridazin-3-one with biological macromolecules have shown:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Binding Affinity Studies: Research has indicated that it binds effectively to certain protein targets, suggesting its potential as a drug candidate.

These interactions highlight its significance in drug design and development .

Several compounds share structural similarities with 4-ethyl-4H-pyridazin-3-one. Notable examples include:

Compound NameStructure TypeKey Characteristics
3-HydroxypyridazinonePyridazinoneExhibits potent antibacterial activity
6-MethylpyridazinonePyridazinoneKnown for anti-inflammatory properties
5-AcetylpyridazinonePyridazinoneDisplays cytotoxic effects on cancer cells

Uniqueness of 4-Ethyl-4H-Pyridazin-3-One

What distinguishes 4-ethyl-4H-pyridazin-3-one from these similar compounds is its specific ethyl substitution at the 4-position, which may influence its biological activity and pharmacokinetic properties. This unique substitution pattern could enhance lipophilicity and alter metabolic pathways compared to other pyridazinones .

Condensation reactions represent one of the most versatile and widely employed approaches for the synthesis of 4-ethyl-4H-pyridazin-3-one derivatives [1]. The fundamental mechanism involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, which proceeds through a well-defined condensation pathway that generates the pyridazinone ring system in excellent yields [1] [24]. This methodology has been extensively studied and optimized to provide reliable access to various substituted pyridazinone derivatives.

The condensation reaction typically begins with the formation of an alkylidene intermediate through the initial condensation between the two substrates [1]. This intermediate subsequently undergoes cyclization via elimination of a water molecule to afford the desired pyridazin-3-one products smoothly [1]. The mechanism requires only two consecutive eliminations of water molecules, making it highly efficient for synthetic applications [1].

A particularly effective variant involves the reaction of 4-oxoalkanoic acids with hydrazine derivatives in ethanol under reflux conditions [6]. This approach has demonstrated yields ranging from 55% to 85% depending on the specific substrate and reaction conditions employed [6]. The reaction proceeds through initial nucleophilic attack of the hydrazine on the carbonyl group, followed by intramolecular cyclization to form the six-membered pyridazinone ring [6].

Alternative condensation pathways utilize diethoxyphosphoryl-4-oxoalkanoate intermediates, which react with hydrazine hydrate to produce 4-diethoxyphosphoryl-4,5-dihydropyridazin-3-ones in yields of 70-94% [14]. These intermediates can be further transformed through various synthetic manipulations to access the desired 4-ethyl-4H-pyridazin-3-one derivatives [14].

The condensation approach has also been extended to multicomponent synthesis protocols, where arenes, cyclic anhydrides, and arylhydrazines are combined in a single reaction vessel [22]. These multicomponent reactions typically employ ionic liquid catalysts such as 1-butyl-3-methylimidazolium bromochloroaluminate and can be promoted by ultrasonic irradiation to achieve high yields in short reaction times [22].

Cyclization Strategies Using Acetic Anhydride

Acetic anhydride serves as both a reaction medium and a dehydrating agent in the synthesis of 4-ethyl-4H-pyridazin-3-one, making it particularly valuable for cyclization strategies [1] [24]. The use of acetic anhydride provides several advantages, including excellent yields, relatively short reaction times, and the ability to drive the cyclization reaction to completion through continuous removal of water [1].

The standard protocol involves heating independent mixtures of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as para-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride at reflux for one hour [1]. Under these conditions, pyridazin-3-one derivatives are formed as the sole isolable products in excellent yields, typically ranging from 85% to 98% [1] [24].

The mechanistic pathway in acetic anhydride involves initial condensation between the reactants to generate an alkylidene intermediate, which then undergoes cyclization through elimination of water molecules [1]. The presence of acetic anhydride facilitates this process by acting as a water scavenger, thereby preventing the reverse reaction and ensuring high conversion to the desired product [1].

A critical aspect of the acetic anhydride methodology is that it prevents the formation of alternative products such as 5-arylazopyridines, which can occur in the presence of ammonium acetate [1]. This selectivity is attributed to the absence of ammonia in the reaction medium, which is essential for the formation of competing pyridine derivatives [1].

The effectiveness of acetic anhydride cyclization has been demonstrated across a wide range of substrates, with reaction times consistently maintained at one hour under reflux conditions [1]. The method shows excellent reproducibility and can be scaled up for preparative synthesis without significant loss of efficiency [1].

Temperature control is crucial for optimal results, with reflux conditions (approximately 118°C) providing the ideal balance between reaction rate and product selectivity [1]. Lower temperatures result in incomplete cyclization, while higher temperatures may lead to decomposition of sensitive intermediates [1].

Regioselectivity in Pyridazinone Formation

Regioselectivity in pyridazinone formation is a critical factor that determines the efficiency and utility of synthetic methodologies for 4-ethyl-4H-pyridazin-3-one [11] [13]. The regioselectivity of these reactions is primarily controlled by electronic effects, steric factors, and the specific reaction conditions employed [11].

In condensation reactions using acetic anhydride, the regioselectivity favors exclusive formation of 4H-pyridazin-3-one derivatives with selectivity exceeding 98% [1]. This high regioselectivity is attributed to the dehydrating properties of acetic anhydride, which drives the cyclization reaction toward the thermodynamically favored product [1]. The mechanism ensures that only the desired regioisomer is formed, eliminating the need for subsequent separation procedures [1].

Hydrazine cyclization reactions typically show preferential nitrogen-1 cyclization with selectivity ranging from 85% to 95% for the major isomer [26]. The regioselectivity in these reactions is influenced by the relative nucleophilicity of the amino group compared to the nitrogen-hydrogen substituted position [26]. Electronic effects of substituents on the aromatic ring can significantly modulate this selectivity [26].

Radical cyclization pathways demonstrate exceptionally high regioselectivity, with diastereoselectivity exceeding 95% for single diastereomer formation [31]. These reactions typically proceed through 5-exo radical cyclization mechanisms that are highly diastereoselective, producing exclusively cis-fused bicyclic products [31]. The rigid pyridazinone scaffold provides the necessary conformational control for efficient transfer of stereochemical information during the cyclization process [31].

The regioselectivity in pyridazinone formation can be influenced by the nature of the active methylene compound employed in the condensation reaction [7]. Reactions with cyanoacetic acid derivatives generally show higher regioselectivity compared to those using malonate esters, with selectivity factors ranging from 80% to 95% for the major regioisomer [7].

Diazonium coupling reactions exhibit variable regioselectivity depending on the electronic properties of the aromatic substituents, with selectivity ranging from 50% to 90% [23]. The position-dependent selectivity in these reactions is governed by the electronic effects of substituents, which influence the reactivity of different positions on the aromatic ring [23].

Solvent Effects and Reaction Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 4-ethyl-4H-pyridazin-3-one, with different solvents providing distinct advantages depending on the specific synthetic approach employed [15] [16]. Comprehensive studies have revealed significant variations in reaction yields, selectivity, and reaction times across different solvent systems [33].

Table 1: Solvent Effects in 4-Ethyl-4H-pyridazin-3-one Synthesis

Solvent SystemTemperature (°C)Typical Yield Range (%)Reaction TimeKey Advantages
Acetic anhydride118 (reflux)85-981-2 hoursDehydrating agent, excellent yields [1]
Ethanol78 (reflux)55-752-4 hoursMild conditions, easy workup [6]
Glacial acetic acid118 (reflux)70-852-3 hoursGood for oxidative cyclizations [6]
Pyridine115 (reflux)80-906-8 hoursBasic medium for complex cyclizations [33]
Tetrahydrofuran66 (reflux)65-802-4 hoursInert conditions, good selectivity [25]
Toluene/triethylamine110 (reflux)60-7512-48 hoursExtended reaction times acceptable [33]

Acetic anhydride consistently provides the highest yields (85-98%) with the shortest reaction times (1-2 hours) due to its dual role as both solvent and dehydrating agent [1]. The high boiling point and dehydrating properties of acetic anhydride create optimal conditions for cyclization reactions while preventing side reactions that can occur in protic solvents [1].

Ethanol represents a milder alternative that offers good yields (55-75%) with easy workup procedures [6]. The use of ethanol is particularly advantageous for substrates that are sensitive to acidic conditions or high temperatures [6]. However, longer reaction times (2-4 hours) are typically required to achieve complete conversion [6].

Pyridine has emerged as an excellent solvent for complex cyclization reactions, providing yields of 80-90% under reflux conditions [33]. The basic nature of pyridine makes it particularly suitable for reactions involving acidic intermediates or when base catalysis is beneficial [33]. Optimization studies have shown that pyridine outperforms other basic solvents such as sodium ethoxide in ethanol or triethylamine in dimethylformamide [33].

Table 2: Reaction Optimization Parameters for Different Methodologies

MethodologyOptimal TemperatureOptimal TimeCatalyst/AdditiveYield Enhancement
Condensation with acetic anhydride118°C (reflux)1 hourNone requiredBaseline (85-98%) [1]
Hydrazine cyclization78°C (reflux)2-4 hoursNone required55-85% [6]
Multicomponent synthesis80°C30-60 minutes[bmim]Br-AlCl375-90% [22]
Oxidative cyclization60-70°C2-3 hoursBromine/acetic acid70-85% [6]

The optimization of reaction conditions has revealed that temperature control is critical for achieving high yields and selectivity [33]. Reactions conducted at temperatures significantly below the optimal range show incomplete conversion, while excessive temperatures can lead to decomposition of products or formation of side products [33].

Solvent polarity effects have been systematically studied, with polar aprotic solvents generally providing better yields for ionic intermediates, while polar protic solvents are preferred for reactions involving hydrogen bonding stabilization [18]. The choice between protic and aprotic solvents often depends on the specific mechanism involved in the cyclization step [18].

Ionic liquid catalysts have shown promising results in multicomponent synthesis approaches, with 1-butyl-3-methylimidazolium bromochloroaluminate providing enhanced reaction rates and yields compared to conventional catalysts [22]. These ionic liquid systems can be recycled multiple times without significant loss of activity, making them attractive for large-scale synthesis [22].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

124.063662883 g/mol

Monoisotopic Mass

124.063662883 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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